molecular formula C19H29N3O3 B14788395 Benzyl (1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)(methyl)carbamate

Benzyl (1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)(methyl)carbamate

Cat. No.: B14788395
M. Wt: 347.5 g/mol
InChI Key: CPUDAMPPYACLHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)(methyl)carbamate is a complex organic compound that features a piperidine ring, a benzyl group, and a carbamate moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of the piperidine ring, a common structural motif in many pharmaceuticals, suggests that this compound may exhibit a range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)(methyl)carbamate typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of amino alcohols to form the piperidine ring, followed by functionalization to introduce the benzyl and carbamate groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Continuous flow reactions and the use of automated synthesis platforms can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions

Benzyl (1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)(methyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

    Substitution: Benzyl chloride (C6H5CH2Cl), methyl chloroformate (CH3OCOCl)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of Benzyl (1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)(methyl)carbamate involves its interaction with specific molecular targets. The piperidine ring is known to interact with various receptors and enzymes, potentially inhibiting their activity. The benzyl group may enhance the compound’s binding affinity to these targets, while the carbamate moiety can modulate its pharmacokinetic properties .

Properties

Molecular Formula

C19H29N3O3

Molecular Weight

347.5 g/mol

IUPAC Name

benzyl N-[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]-N-methylcarbamate

InChI

InChI=1S/C19H29N3O3/c1-14(2)17(20)18(23)22-11-7-10-16(12-22)21(3)19(24)25-13-15-8-5-4-6-9-15/h4-6,8-9,14,16-17H,7,10-13,20H2,1-3H3

InChI Key

CPUDAMPPYACLHD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N1CCCC(C1)N(C)C(=O)OCC2=CC=CC=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.